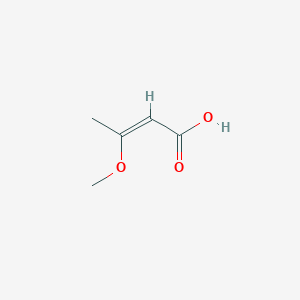

3-Methoxybut-2-enoic acid

Description

Nomenclature and Structural Context of 3-Methoxybut-2-enoic Acid

This compound is a butenoic acid derivative containing a methoxy (B1213986) group at the third carbon position. The presence of a double bond between carbons 2 and 3 gives rise to geometric isomerism, resulting in two stereoisomers: (2Z)-3-methoxybut-2-enoic acid and (2E)-3-methoxybut-2-enoic acid. The systematic name specifies the configuration around this double bond.

The core structure consists of a four-carbon chain with a carboxylic acid group at one terminus and a double bond. The methoxy group is attached to the double bond, which influences the molecule's electronic properties and reactivity. This arrangement of functional groups—a conjugated system of a double bond and a carbonyl group (an enone system), further substituted with an electron-donating methoxy group—is key to its chemical behavior.

Below is a table summarizing the key identifiers and properties of the (Z)-isomer of this compound.

| Property | Value |

| CAS Number | 156947-99-8 |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| IUPAC Name | (2Z)-3-methoxybut-2-enoic acid |

| Canonical SMILES | C/C(=C/C(=O)O)/OC |

| InChI Key | BNKISRDHFGXPMO-ARJAWSKDSA-N |

| Synonyms | (Z)-3-methoxybut-2-enoic acid, (2Z)-3-Methoxy-2-butenoic acid |

Data sourced from Guidechem.

Significance as a Synthetic Synthon in Organic Chemistry

In the field of retrosynthetic analysis, a "synthon" is defined as an idealized molecular fragment that assists in planning a chemical synthesis. thieme-connect.de These fragments are not typically stable, real-world chemicals but rather conceptual building blocks. The practical chemical used in the laboratory that corresponds to the synthon is known as its "synthetic equivalent." thieme-connect.de

This compound and its derivatives are valuable as synthons because they contain multiple, strategically placed functional groups. The conjugated system allows for reactions like Michael additions, while the carboxylic acid and methoxy group can be modified or used to direct reactivity. Chemists utilize these features to construct more complex molecular architectures.

While direct literature on the use of this compound itself as a synthon is specialized, extensive research on its esters and other close analogs highlights its potential. For instance, esters like methyl (E)-3-methoxybut-2-enoate are employed as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) to form oxygenated six-membered rings, which are common structural motifs in many natural products. vulcanchem.com Furthermore, the synthesis of derivatives such as ethyl (2E)-4-bromo-3-alkoxybut-2-enoate, which are used to produce a variety of 4-substituted-3-alkoxy-2-butenoic acid esters, showcases the utility of the methoxybutenoate backbone in building molecular diversity.

Overview of Key Research Trajectories and Academic Contributions

Research involving the 3-methoxybut-2-enoate framework is primarily directed toward the synthesis of complex, biologically active molecules. Two prominent research trajectories are the total synthesis of marine natural products and the development of novel pharmaceuticals.

A significant area of research has been the synthesis of the terminal bromomethoxydiene (BMD) moiety found in the polyhydroxylated chain of complex marine macrolides like phormidolides and oscillariolides. nih.gov These natural products have shown activity against tumor cell lines. ub.edu Research groups, including those of Alvarez and Albericio, have developed strategies for the stereoselective synthesis of key fragments like (E)-4-bromo-3-methoxybut-3-en-2-one, a ketone analog of the title compound. nih.govub.edu This work is crucial for confirming the structure of these natural products and for producing them in the laboratory for further study. nih.gov

Another important research direction is the use of related building blocks in medicinal chemistry. For example, a patent discloses the synthesis of (E)-4-methoxybut-2-enoic acid as an intermediate in the creation of 4-imidazopyridazin-1-yl-benzamides, which are investigated as inhibitors of Bruton's Tyrosine Kinase (Btk). google.com Btk is a key enzyme in B lymphocyte activation, making it a therapeutic target for autoimmune diseases. google.com This application underscores the value of methoxy-substituted butenoic acids as synthons for creating targeted therapeutic agents.

The stereoselective synthesis of complex molecules is a persistent theme. Methodologies that allow for the precise control of stereochemistry are essential for producing biologically active compounds. Research in this area often involves sophisticated, multi-step syntheses where building blocks derived from or related to this compound can play a crucial role in establishing specific chiral centers. mpi-cbg.debeilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11g/mol |

IUPAC Name |

(Z)-3-methoxybut-2-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-4(8-2)3-5(6)7/h3H,1-2H3,(H,6,7)/b4-3- |

InChI Key |

BNKISRDHFGXPMO-ARJAWSKDSA-N |

SMILES |

CC(=CC(=O)O)OC |

Isomeric SMILES |

C/C(=C/C(=O)O)/OC |

Canonical SMILES |

CC(=CC(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxybut 2 Enoic Acid and Its Derivatives

Classical Condensation Approaches to 3-Methoxybut-2-enoic Acid

Classical condensation reactions form the bedrock of many synthetic routes to this compound. These methods, while established, continue to be refined for improved efficiency and yield.

Knoevenagel-Doebner Condensation: Reaction Mechanisms and Yield Optimization

The Knoevenagel-Doebner condensation is a key method for synthesizing α,β-unsaturated acids. wikipedia.org It is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in the presence of a weak base. wikipedia.org

In the synthesis of this compound, methoxyacetaldehyde (B81698) can be reacted with malonic acid. The mechanism proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl group of methoxyacetaldehyde. Subsequent dehydration leads to an unsaturated dicarboxylic acid intermediate. Heating this intermediate, often in the presence of pyridine (B92270) which can act as both a solvent and a base, induces decarboxylation to yield the final this compound product.

Optimization of this reaction has been explored to maximize yields. Key parameters include the choice of solvent and catalyst. Pyridine is often used as it facilitates both the condensation and the subsequent decarboxylation. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under reflux conditions (110–120°C) for a duration of 4–6 hours, with reported yields in the range of 75–85%.

Table 1: Knoevenagel-Doebner Condensation Protocol for this compound

| Component | Role | Quantity |

| Methoxyacetaldehyde | Carbonyl Substrate | 1.0 equivalent |

| Malonic Acid | Active Methylene Donor | 1.2 equivalents |

| Pyridine | Solvent/Base | 10 mL/g of substrate |

Aldol and Related Condensation Strategies in Butenoic Acid Synthesis

Aldol and similar condensation reactions are fundamental in the synthesis of butenoic acid derivatives. These reactions involve the condensation of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov

While a direct aldol condensation to form this compound is less commonly detailed, the principles are widely applied to synthesize related 4-oxo-2-butenoic acids. nih.govrsc.orgrsc.org For instance, the microwave-assisted aldol condensation of methyl ketones with glyoxylic acid has been shown to be an effective method for producing a range of 4-oxo-2-butenoic acids. nih.govrsc.orgrsc.org The reaction conditions can be tailored based on the substrate, with aryl methyl ketones reacting favorably in the presence of tosic acid, while aliphatic substrates show better results with pyrrolidine (B122466) and acetic acid. nih.govrsc.org This highlights the versatility of aldol-type reactions in constructing the butenoic acid backbone. nih.gov The stereochemistry of the resulting double bond in these condensations typically favors the E configuration. vulcanchem.com

Nucleophilic Substitution and Hydrolysis Pathways for this compound Production

A prevalent and efficient two-step approach to this compound involves the synthesis of an ester precursor via nucleophilic substitution, followed by hydrolysis.

Ester Precursor Synthesis via Nucleophilic Substitution of Halogenated Intermediates

This strategy often begins with the synthesis of an ester of this compound. A common precursor is ethyl acetoacetate (B1235776), which can be reacted with trimethyl orthoformate in the presence of an acid catalyst to produce ethyl (2E)-3-methoxybut-2-enoate with high yields (up to 99%). yu.edu.jo

This ester can then be halogenated, for example, using N-bromosuccinimide to form ethyl (2E)-4-bromo-3-methoxybut-2-enoate. This brominated intermediate is then susceptible to nucleophilic substitution. For instance, reaction with sodium methoxide (B1231860) in acetone (B3395972) under reflux for 24 hours can yield ethyl (2E)-4-methoxy-3-methoxybut-2-enoate in high yields (90-95%). Alternatively, similar halogenated intermediates like methyl (E)-4-chloro-3-methoxy-2-butenoate can also serve as precursors. chemicalbook.com

In a related approach, phenols can react at the 4-position of ethyl (2E)-4-bromo-3-methoxybut-2-enoate in the presence of potassium carbonate to form various aryloxy derivatives. yu.edu.jo

Hydrolytic Conversion of Esters to this compound

The final step in this pathway is the hydrolysis of the ester precursor to the desired carboxylic acid. This is typically achieved by refluxing the ester in a mixture of ethanol (B145695) and water with an acid catalyst, such as aqueous hydrochloric acid or sulfuric acid, for 6–8 hours. This process cleaves the ester bond, yielding this compound with reported yields of 80–88%. The hydrolysis of such esters can also be catalyzed by bases.

Table 2: Two-Step Synthesis of this compound via Nucleophilic Substitution and Hydrolysis

| Step | Reaction | Reagents and Conditions | Yield |

| 1 | Nucleophilic Substitution | Ethyl (2E)-4-bromo-3-methoxybut-2-enoate, Sodium methoxide, Acetone, Reflux (24h) | 90-95% |

| 2 | Hydrolysis | Product from Step 1, Aqueous HCl or H₂SO₄, Ethanol/Water (1:1), Reflux (6-8h) | 80-88% |

Advanced Synthetic Strategies for this compound and its Analogues

Beyond classical methods, advanced synthetic strategies are continually being developed to improve the synthesis of this compound and its analogues. These often focus on enhancing efficiency, scalability, and stereoselectivity.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions like the aldol condensation, leading to reduced reaction times and often improved yields for the synthesis of butenoic acid derivatives. vulcanchem.com

Furthermore, research into the synthesis of complex molecules often leads to novel methods for preparing butenoic acid fragments. For example, studies on the degradation of environmental pollutants have inadvertently revealed pathways that produce chlorinated and methoxylated butenoic acid derivatives. nih.gov The synthesis of natural products also drives the development of new synthetic routes for functionalized butenoic acids. ub.edu

The use of orthoesters as versatile substrates in organic transformations is another area of active research. rsc.org For instance, the reaction of hexachlorobuta-1,3-diene with sodium methoxide can lead to intermediates that can be converted to methoxybutenoate derivatives. rsc.org

These advanced strategies, often drawing from diverse fields of chemistry, contribute to the expanding toolkit available for the synthesis of this compound and its structurally related compounds.

Role of Alkyl Orthoesters in this compound Synthesis

Alkyl orthoesters, such as trimethyl orthoacetate and trimethyl orthoformate, are versatile reagents in organic synthesis, frequently employed for the creation of methoxy-substituted compounds. wikipedia.org Their reaction with active methylene compounds is a direct and efficient route to this compound derivatives.

A prominent example involves the reaction of ethyl acetoacetate with an alkyl orthoester. yu.edu.jo Specifically, the synthesis of ethyl (2E)-3-methoxybut-2-enoate is achieved by reacting ethyl acetoacetate with trimethyl orthoformate in the presence of an acid catalyst. yu.edu.jo The process involves the addition of concentrated hydrochloric acid to a mixture of the reactants in absolute methanol (B129727), followed by immediate distillation to yield the desired product. yu.edu.jo This reaction is highly efficient, affording the E-isomer of the product in high yield. yu.edu.jo

A similar strategy can be applied to more complex substrates. For instance, reacting 2-(2,4-dihydroxyphenyl)acetic acid with trimethyl orthoacetate in the presence of acetic anhydride (B1165640) produces 2-(2,4-dihydroxyphenyl)-3-methoxybut-2-enoic acid. tdcommons.org Orthoesters can also be involved in the synthesis of related structures through different reaction pathways. For example, refluxing hexachlorobuta-1,3-diene with sodium methoxide in methanol yields a mixture containing 4,4-dimethoxy-2-oxobut-3-enoic acid. rsc.orgnih.gov

Table 1: Synthesis of 3-Methoxybut-2-enoate Esters using Alkyl Orthoesters

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Trimethyl orthoformate, HCl | Ethyl (2E)-3-methoxybut-2-enoate | 99% | yu.edu.jo |

| 2-(2,4-dihydroxyphenyl)acetic acid | Trimethyl orthoacetate, Acetic anhydride | 2-(2,4-dihydroxyphenyl)-3-methoxybut-2-enoic acid | 44 g (from 50 g starting material) | tdcommons.org |

Allylic Bromination in the Preparation of Key 3-Methoxybut-2-enoate Intermediates

Allylic bromination is a critical transformation for introducing functionality at the carbon adjacent to a double bond. In the context of 3-methoxybut-2-enoate synthesis, this reaction is used to prepare versatile intermediates for further elaboration. The reagent of choice for this purpose is typically N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radical (Br•) or electrophilic bromine, minimizing side reactions like addition to the double bond. wikipedia.orgmasterorganicchemistry.com

The Wohl-Ziegler reaction, which employs NBS and a radical initiator, is a classic method for allylic bromination. masterorganicchemistry.com In the synthesis of 3-methoxybut-2-enoate derivatives, the ester product obtained from the orthoester reaction, such as ethyl (2E)-3-methoxybut-2-enoate, can undergo allylic bromination with NBS. yu.edu.jo This reaction selectively brominates the methyl group at the C4 position, yielding ethyl (2E)-4-bromo-3-methoxybut-2-enoate. yu.edu.jo

This brominated intermediate is a key precursor for introducing a variety of substituents at the C4 position through nucleophilic substitution reactions. For example, reacting ethyl (2E)-4-bromo-3-methoxybut-2-enoate with phenols or naphthols in the presence of a base like potassium carbonate leads to the formation of various ethyl (2E)-3-methoxy-4-aryloxybut-2-enoates. yu.edu.jo

Table 2: Allylic Bromination for Intermediate Synthesis

| Substrate | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Ethyl (2E)-3-methoxybut-2-enoate | N-Bromosuccinimide (NBS) | Ethyl (2E)-4-bromo-3-methoxybut-2-enoate | Intermediate for nucleophilic substitution | yu.edu.jo |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. nih.gov These principles can be applied to the synthesis of this compound and its derivatives. Key strategies include the use of solvent-free conditions, aqueous media, and eco-friendly catalysts. nih.govresearchgate.net

Reactions involving orthoesters, as described in section 2.3.1, can be adapted to align with green chemistry goals. Performing organic reactions under solvent-free conditions is advantageous as it increases substrate concentration, potentially reducing reaction times and energy usage while eliminating toxic volatile solvents. rsc.orgnih.gov For instance, three-component condensation reactions using trimethyl orthoformate (TMOF) have been successfully carried out under solvent-free conditions using zinc triflate as a catalyst. nih.gov While not directly applied to this compound in the cited literature, this methodology demonstrates the potential for greener syntheses.

Another green approach is the use of sustainable bio-based solvents. Research into the sustainable synthesis of related compounds, such as 3-methoxybutan-2-one (B3048630) from the bio-based precursor acetoin (B143602) using dimethyl carbonate, highlights methods with improved process mass intensity (PMI) and atom economy. researchgate.net The use of p-Toluenesulfonic acid (PTSA) as a greener organic acid catalyst in this process further illustrates the application of these principles. researchgate.net Such strategies could potentially be adapted for the large-scale, environmentally friendly production of this compound.

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the C2-C3 double bond (E/Z isomerism) and the creation of new chiral centers are critical aspects in the synthesis of complex molecules derived from this compound.

Control of Z/E Isomerism in this compound Synthesis

E/Z isomerism, a form of stereoisomerism, arises from the restricted rotation around a double bond. studymind.co.uk The arrangement of substituents around the double bond can be designated as E (entgegen, opposite) or Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules. docbrown.info Controlling this stereochemistry is essential as E and Z isomers can have different physical, chemical, and biological properties. docbrown.info

In the synthesis of this compound derivatives, specific reaction conditions can favor the formation of one isomer over the other. The reaction of ethyl acetoacetate with trimethyl orthoformate is reported to be stereoselective, producing the ethyl (2E)-3-methoxybut-2-enoate isomer with high yield and selectivity. yu.edu.jo

Conversely, synthetic routes to obtain Z-isomers of related structures have also been developed. For example, the reaction of hexachlorobuta-1,3-diene with sodium methoxide followed by acid hydrolysis of an intermediate orthoester leads to the formation of methyl (Z)-2,4,4-trichloro-3-methoxybut-2-enoate. rsc.orgnih.gov This demonstrates that the choice of starting materials and reaction pathway is crucial for controlling the double bond geometry.

Table 3: Examples of Stereoselective Synthesis Leading to E or Z Isomers

| Product | Key Reagents | Stereochemical Outcome | Reference |

|---|---|---|---|

| Ethyl (2E)-3-methoxybut-2-enoate | Ethyl acetoacetate, Trimethyl orthoformate | E-isomer | yu.edu.jo |

| Methyl (Z)-2,4,4-trichloro-3-methoxybut-2-enoate | Hexachlorobuta-1,3-diene, Sodium methoxide, Acid | Z-isomer | rsc.orgnih.gov |

Diastereoselective Approaches in the Preparation of Related Methoxybutenoic Acid Systems

Diastereoselective synthesis involves controlling the formation of stereoisomers that are not mirror images of each other, typically by creating new stereocenters in a molecule that already contains one or more. rsc.orgrsc.org Such methods are vital for preparing complex, enantiomerically pure compounds like unnatural amino acids or bioactive natural products. nih.govorganic-chemistry.org

While direct diastereoselective syntheses of this compound itself are not extensively detailed, methodologies applied to related systems illustrate the potential approaches. For example, phase-transfer-catalyzed asymmetric alkylation of glycinate (B8599266) Schiff bases with racemic alkyl halides has been used to synthesize β-branched α-amino acids with excellent diastereo- and enantioselectivity. organic-chemistry.org This type of strategy could be envisioned for the asymmetric functionalization of a methylene group adjacent to the methoxybutenoate core.

Another powerful technique is the stereoselective addition of radicals to chiral auxiliaries. Visible light-promoted photoredox catalysis allows for the C-radical addition to chiral N-sulfinyl imines, providing a convenient route to highly functionalized, unnatural α-amino acids. nih.gov Furthermore, the diastereoselective reaction of monofluorinated β-ketophosphonates with diazomethane, followed by nucleophilic ring-opening of the resulting epoxides, has been used to construct molecules with quaternary stereogenic centers. frontiersin.org These advanced synthetic strategies highlight the potential for creating complex and stereochemically rich molecules based on the methoxybutenoic acid scaffold.

Chemical Reactivity and Reaction Mechanisms of 3 Methoxybut 2 Enoic Acid Derivatives

Conjugate Addition Reactions of the α,β-Unsaturated System

The presence of an electron-withdrawing carbonyl group in conjugation with a carbon-carbon double bond renders the β-carbon of 3-methoxybut-2-enoic acid derivatives electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of Michael addition reactions. wikipedia.orgmasterorganicchemistry.com

Michael Addition Reactions with Various Nucleophiles (e.g., Amines, Thiols)

Derivatives of this compound readily undergo Michael addition reactions with a range of nucleophiles. For instance, amines and thiols can add to the β-position of the α,β-unsaturated system. The reaction with amines, such as benzylamine, leads to the formation of β-amino acid derivatives. Similarly, thiols are effective nucleophiles in this reaction, a principle that has been utilized in the development of fluorescent probes for biothiols like cysteine and homocysteine. researchgate.net The reaction is often catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity. wikipedia.org Both primary and tertiary amines, as well as phosphines, have been shown to be effective catalysts for thiol-Michael additions. rsc.org

Table 1: Examples of Michael Addition Reactions with 3-Methoxybut-2-enoate Derivatives

| Nucleophile | Catalyst/Conditions | Product Type |

| Amines | Base-catalyzed | β-Amino acid derivatives. |

| Thiols | Amine or phosphine (B1218219) catalysts | β-Thioether derivatives. rsc.org |

| Phenols | DABCO, i-PrOH or solvent-free | (E)-β-Aryloxyl acrylates. researchgate.net |

| Alcohols | DABCO, i-PrOH or solvent-free | (E)-β-Alkoxyl acrylates. researchgate.net |

Regioselectivity and Stereoselectivity in Michael Additions Involving 3-Methoxybut-2-enoates

Michael additions are known for their potential to create complex molecules with high regio- and stereoselectivity. numberanalytics.com In the context of 3-methoxybut-2-enoates, the regioselectivity is generally high, with the nucleophile attacking the β-carbon due to the electronic influence of the conjugated carbonyl group. wikipedia.org

The stereoselectivity of these reactions can be influenced by several factors, including the nature of the nucleophile, the substrate, the reaction conditions, and the use of chiral catalysts. numberanalytics.com For instance, the use of chiral catalysts can facilitate enantioselective Michael additions, leading to the synthesis of molecules with specific stereochemistry. mdpi.com Research has shown that stereoselective Michael additions are crucial for synthesizing complex molecules like natural products and pharmaceuticals. numberanalytics.com In some cases, the reaction can be highly stereospecific, yielding a single stereoisomer. jmaterenvironsci.com For example, the DABCO-catalyzed Michael addition of phenols and alcohols to ethyl 2,3-butadienoate provides a stereoselective pathway to (E)-β-aryloxyl and alkyloxyl acrylates. researchgate.net

Cycloaddition Reactions Involving this compound Scaffolds

The conjugated π-system of this compound derivatives also allows them to participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds.

Diels-Alder Reactivity and the Formation of Cyclized Intermediates

This compound derivatives can act as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. vulcanchem.comlibretexts.org In this reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. libretexts.orgopenstax.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the ester group in 3-methoxybut-2-enoates. libretexts.org These reactions are concerted, meaning all bonds are formed in a single step, and are stereospecific, with the stereochemistry of the reactants being retained in the product. libretexts.org The Diels-Alder reaction has been employed in the synthesis of complex, polycyclic structures, including intermediates for natural products. uni-konstanz.de For example, the reaction of methyl 2-oxobut-3-enoate, a related compound, with 1,3-dienes leads to functionalized cyclohexene (B86901) products. researchgate.net

[3+2] Dipolar Cycloaddition Pathways with 3-Methoxybut-2-enoate Derivatives

Beyond the Diels-Alder reaction, derivatives of this compound can also participate in [3+2] dipolar cycloadditions. uchicago.edu In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the alkene of the enoate) to form a five-membered ring. youtube.com This type of reaction is a versatile method for the synthesis of various heterocyclic compounds. clockss.orgyoutube.com For example, nitrones can react with alkenes in a [3+2] cycloaddition to form isoxazolidines. wikipedia.org Similarly, nitrile imines can react with alkene surrogates to produce pyrazoles. nih.gov These cycloadditions are often regioselective and can be used to generate complex molecular architectures. nih.govnih.gov

Substitution Reactions of this compound Analogues

Nucleophilic substitution reactions can occur in derivatives of this compound, particularly when a suitable leaving group is present on the carbon backbone. For example, ethyl (2E)-4-bromo-3-methoxybut-2-enoate, an analogue, undergoes substitution at the 4-position with phenols in the presence of a base to yield aryloxy derivatives. yu.edu.jo This reactivity highlights the potential to introduce a variety of functional groups onto the butenoate scaffold. The methoxy (B1213986) group itself can also be a target for substitution under specific conditions, although this is less common. The ability to perform substitution reactions adds to the synthetic utility of this class of compounds, allowing for the creation of a diverse range of derivatives. rsc.org

Nucleophilic Substitution at the C4 Position of this compound Derivatives

The C4 position of this compound derivatives is susceptible to nucleophilic substitution, a reaction of significant interest in the synthesis of more complex molecules. While direct studies on this compound itself are limited, research on its structurally related analogs, such as ethyl (2E)-4-bromo-3-methoxybut-2-enoate, provides valuable insights into this reactivity.

In a notable study, ethyl (2E)-4-bromo-3-methoxybut-2-enoate was shown to react with various phenols at the C4 position in the presence of potassium carbonate (K₂CO₃) in acetone (B3395972). yu.edu.jo This reaction, proceeding via a nucleophilic substitution mechanism, results in the formation of aryloxy derivatives. For instance, the reaction with 4-nitrophenol (B140041) yields ethyl (2E)-3-methoxy-4-(4-nitrophenoxy)but-2-enoate. yu.edu.jo This transformation highlights the potential of the C4 position as a site for introducing diverse functionalities.

The synthesis of these 4-substituted-3-alkoxy-2-butenoic acid esters is typically achieved by reacting ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols. yu.edu.jo The general applicability of this reaction makes it a valuable tool for creating a library of derivatives with varied electronic and steric properties, which can be instrumental in fields like medicinal chemistry and materials science. yu.edu.jo

A two-step pathway involving nucleophilic substitution followed by hydrolysis can be employed to synthesize the parent acid. This process begins with the synthesis of an ester precursor, ethyl (2E)-4-methoxy-3-methoxybut-2-enoate, through the reaction of ethyl (2E)-4-bromo-3-methoxybut-2-enoate with sodium methoxide (B1231860) in acetone. Subsequent hydrolysis of the resulting ester under acidic conditions (aqueous HCl or H₂SO₄) yields this compound.

Table 1: Nucleophilic Substitution Reactions at the C4 Position

| Substrate | Nucleophile | Reagent/Catalyst | Product |

|---|---|---|---|

| Ethyl (2E)-4-bromo-3-methoxybut-2-enoate | 4-Nitrophenol | K₂CO₃ | Ethyl (2E)-3-methoxy-4-(4-nitrophenoxy)but-2-enoate yu.edu.jo |

| Ethyl (2E)-4-bromo-3-methoxybut-2-enoate | Sodium methoxide | Acetone | Ethyl (2E)-4-methoxy-3-methoxybut-2-enoate |

Acid- and Base-Catalyzed Substitution Phenomena in this compound Systems

Acid and base catalysis play a crucial role in the substitution reactions of this compound and its derivatives. The presence of an acid or base can significantly influence the reaction pathways and product distribution.

Acid-Catalyzed Reactions:

In acidic conditions, the esterification of this compound with alcohols like methanol (B129727) is a common transformation, typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄). This reaction proceeds via the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Furthermore, acid-catalyzed hydrolysis of esters of this compound is a key step in the synthesis of the parent acid from its ester derivatives. For example, ethyl (2E)-4-methoxy-3-methoxybut-2-enoate can be hydrolyzed to this compound using aqueous HCl or H₂SO₄.

Base-Catalyzed Reactions:

Base-catalyzed reactions are also prevalent in the chemistry of this compound systems. The nucleophilic substitution of halogens at the C4 position of its derivatives is often carried out in the presence of a base. For instance, the reaction of ethyl (2E)-4-bromo-3-methoxybut-2-enoate with phenols is facilitated by potassium carbonate (K₂CO₃), which acts as a base to deprotonate the phenol, generating a more nucleophilic phenoxide ion. yu.edu.jo

The hydrolysis of esters of this compound can also be achieved under basic conditions, a process known as saponification. This reaction involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which upon acidification yields the carboxylic acid.

Derivatization and Functional Group Transformations of this compound

Oxidation and Reduction Processes of this compound

The α,β-unsaturated system and the carboxylic acid functionality in this compound and its derivatives make them amenable to various oxidation and reduction reactions.

Oxidation:

The double bond in the α,β-unsaturated system can be targeted by oxidizing agents. For instance, treatment of methyl 2-methoxybut-2-enoate with potassium permanganate (B83412) (KMnO₄) under acidic conditions leads to the oxidation of the double bond, yielding 2-methoxybutanedioic acid. vulcanchem.com

Reduction:

The α,β-unsaturated system in this compound derivatives is susceptible to reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce the carbon-carbon double bond to yield 4-methoxybutanoic acid.

The ester group in derivatives like methyl 2-methoxybut-2-enoate can be reduced using strong reducing agents. Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol, 2-methoxybut-2-en-1-ol, which is a precursor for fragrances. vulcanchem.com

Table 2: Oxidation and Reduction Reactions

| Substrate | Reagent/Catalyst | Product | Reaction Type |

|---|---|---|---|

| Methyl 2-methoxybut-2-enoate | KMnO₄ (acidic) | 2-Methoxybutanedioic acid vulcanchem.com | Oxidation |

| This compound | Pd/C or PtO₂, H₂ | 4-Methoxybutanoic acid | Reduction |

| Methyl 2-methoxybut-2-enoate | LiAlH₄ | 2-Methoxybut-2-en-1-ol vulcanchem.com | Reduction |

Esterification and Amide Formation from this compound

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of esters and amides, which are important intermediates in organic synthesis.

Esterification:

The carboxylic acid group readily undergoes esterification with alcohols in the presence of an acid catalyst. For example, the reaction of this compound with methanol under acidic conditions (e.g., H₂SO₄) yields methyl (2E)-4-methoxy-2-butenoate. This reaction is often carried out under reflux conditions to achieve high yields. These esters are valuable as protecting groups for hydroxyl functionalities in the synthesis of pharmaceuticals and agrochemicals.

Amide Formation:

This compound can be converted to its corresponding amides through reaction with amines. A common method for amide formation involves the initial conversion of the carboxylic acid to an ammonium (B1175870) salt by reacting it with ammonium carbonate. libretexts.org Subsequent heating of the ammonium salt leads to dehydration and the formation of the primary amide. For the synthesis of substituted amides, the carboxylic acid can be reacted with primary or secondary amines, often using coupling agents or after conversion to a more reactive derivative like an acid chloride. Amide derivatives of related butenoic acids have shown utility in various applications, including as chemotherapeutic agents. yu.edu.jo

Spectroscopic and Advanced Analytical Characterization of 3 Methoxybut 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. For 3-methoxybut-2-enoic acid, which can exist as (E) and (Z) isomers, NMR is crucial for distinguishing between these geometric forms.

Proton NMR (¹H NMR) Analysis for Structural Elucidation

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| Vinyl Proton (=CH) | ~5.2 | Singlet |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.7 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For ethyl (2E)-3-methoxybut-2-enoate, distinct signals are observed for the carbonyl carbon, the two olefinic carbons, the methoxy carbon, and the carbons of the ethyl group. The chemical shifts of the olefinic carbons are particularly useful in confirming the presence of the double bond. In the free acid, the signal for the ester's ethyl group carbons would be absent, and the chemical shift of the carbonyl carbon would be characteristic of a carboxylic acid.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~170 |

| Olefinic Carbon (=C-OCH₃) | ~160 |

| Olefinic Carbon (=CH) | ~95 |

| Methoxy Carbon (-OCH₃) | ~56 |

Advanced NMR Techniques (e.g., DEPT, gHSQC) for Multiplicity and Connectivity

Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Gradient Heteronuclear Single Quantum Coherence (gHSQC) are instrumental in assigning the multiplicity of carbon signals and determining the connectivity between protons and carbons. DEPT experiments can differentiate between CH, CH₂, and CH₃ groups, which aids in the definitive assignment of the carbon signals. The gHSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms, providing unambiguous confirmation of the C-H framework. These techniques are mentioned in the characterization of related compounds, confirming their utility in the structural analysis of α,β-unsaturated systems.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula with high confidence. For this compound (C₅H₈O₃), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its identity. The use of HRMS is a standard and essential tool in the characterization of novel and known organic compounds.

Electron Ionization (EI-MS) and Chemical Ionization (MS-CI) for Fragmentation Analysis

Electron Ionization (EI-MS) is a hard ionization technique that results in extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural elucidation and identification by comparison with spectral libraries. For carboxylic acids, characteristic fragmentation patterns include the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.

Chemical Ionization (MS-CI) is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. The choice of reagent gas in CI-MS can influence the extent of fragmentation and the types of ions observed. Both EI-MS and CI-MS have been used to analyze α,β-unsaturated compounds, providing valuable structural information.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl (2E)-3-methoxybut-2-enoate |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components within a sample. yu.edu.jovwr.com In the analysis of this compound, the GC component separates the compound from any impurities or solvent residues based on its volatility and interaction with the column's stationary phase. The retention time, which is the time it takes for the compound to travel through the column to the detector, is a characteristic property under specific chromatographic conditions and serves as an initial identifier.

Following separation, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion ([M]⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

The molecular weight of this compound (C₅H₈O₃) is 116.12 g/mol . guidechem.com The mass spectrum would be expected to show a molecular ion peak at m/z 116. Key fragmentation patterns for short-chain carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org This leads to predictable losses, such as the loss of a hydroxyl group (-OH) resulting in an [M-17]⁺ peak, or the loss of a carboxyl group (-COOH) resulting in an [M-45]⁺ peak. libretexts.org For this compound, further fragmentation involving the methoxy group and the carbon chain would also occur, providing definitive structural information.

Predicted mass spectrometry data for adducts of the compound are also valuable for identification.

| Adduct Type | Predicted m/z (mass-to-charge ratio) |

|---|---|

| [M]⁺ | 116.04679 |

| [M+H]⁺ | 117.05462 |

| [M-H]⁻ | 115.04006 |

| [M+Na]⁺ | 139.03656 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

In its condensed phase (solid or liquid), this compound, like other carboxylic acids, primarily exists as a hydrogen-bonded dimer. This has a profound effect on its FT-IR spectrum. libretexts.org The most distinctive feature is an extremely broad absorption band for the O-H stretching vibration of the carboxyl group, typically observed between 2500 and 3300 cm⁻¹. libretexts.org

The carbonyl (C=O) stretching vibration of the carboxyl group gives rise to a strong, sharp peak. For saturated carboxylic acid dimers, this peak is found near 1710 cm⁻¹. libretexts.org The presence of conjugation with the C=C double bond in this compound is expected to shift this absorption to a slightly lower wavenumber.

Other key absorptions include the C=C stretching of the alkene group and the C-O stretching vibrations of both the carboxylic acid and the methoxy ether group. The O-H bend is also a characteristic feature.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) | Stretch (Conjugated) | 1690 - 1715 | Strong |

| Alkene (C=C) | Stretch | 1630 - 1650 | Medium |

| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Strong |

| Ether (C-O) | Stretch | 1075 - 1150 | Strong |

| Carboxylic Acid (O-H) | Bend | 900 - 960 | Medium, Broad |

Vapor Phase IR Spectroscopy for Specific Spectral Features

When analyzed in the gas phase, the IR spectrum of a carboxylic acid can reveal features of both the monomeric and dimeric forms, as an equilibrium exists between them. aip.org The vapor phase spectrum of this compound would therefore be expected to show distinct peaks for the monomer that are not prominent in the condensed phase spectrum.

The most significant difference is the appearance of a sharp, free O-H stretching band for the monomer at a higher frequency, typically around 3500–3580 cm⁻¹. rsc.orgecnu.edu.cn Concurrently, the broad, hydrogen-bonded O-H stretch of the dimer remains, though its relative intensity depends on the temperature and pressure. aip.org

Furthermore, the C=O stretching frequency for the monomeric form is higher than that of the dimer, appearing at approximately 1735-1760 cm⁻¹. libretexts.org The presence of these two distinct C=O bands, along with the two types of O-H stretching bands, provides clear spectroscopic evidence of the monomer-dimer equilibrium in the vapor phase.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula, C₅H₈O₃ in this case. chemaxon.comjenskrumsieck.de A close agreement between the found and calculated values, typically within ±0.4%, serves to verify the empirical formula and is a crucial indicator of the sample's purity.

For this compound (C₅H₈O₃), the theoretical elemental composition is calculated based on its atomic constituents and their atomic weights.

| Element | Symbol | Theoretical Mass Percent (%) |

|---|---|---|

| Carbon | C | 51.72% |

| Hydrogen | H | 6.94% |

| Oxygen | O | 41.34% |

Calculated based on the molecular formula C₅H₈O₃. convertunits.com

Computational and Theoretical Investigations of 3 Methoxybut 2 Enoic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting various physicochemical and structural properties of molecules. For 3-methoxybut-2-enoic acid, these calculations help in understanding its behavior in different chemical environments and its potential for interaction with biological systems.

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial descriptors in medicinal chemistry and pharmacology, predicting a molecule's transport properties. TPSA is related to the polarity of a molecule and its ability to permeate cell membranes, while LogP describes its hydrophobicity.

Table 1: Predicted Physicochemical Properties for this compound and Related Compounds

| Property | Value | Compound | Method/Source |

|---|---|---|---|

| XLogP3-AA | 0.4 | (Z)-3-Methoxybut-2-enoic acid | Computed Properties guidechem.com |

This table is interactive. Click on headers to sort.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, rotation around single bonds, such as the C-C and C-O bonds, gives rise to different conformers. The stability of these conformers is influenced by steric hindrance and electronic effects like hyperconjugation. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are used to determine the geometries of these conformers and calculate their relative energies. youtube.com By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy surface can be generated. The energy maxima on this surface correspond to the rotational barriers, which are the energy required to convert one conformer into another. youtube.commasterorganicchemistry.com For instance, the rotational barrier in ethane (B1197151) is a well-studied example where the eclipsed conformation is higher in energy than the staggered conformation due to steric repulsion and electronic factors. researchgate.net Similar principles apply to this compound, where interactions between the methyl, methoxy (B1213986), and carboxylic acid groups would dictate the preferred conformations.

While specific studies detailing the rotational barriers for this compound are not prevalent, the methodology would involve calculating the energy difference between its most stable (staggered) and least stable (eclipsed) conformations.

Table 2: Illustrative Data from a Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| s-trans | 180° | 0.00 | Most stable planar conformer |

| s-cis | 0° | (Calculated Value) | Eclipsed, higher energy conformer |

This table illustrates the type of data generated from conformational analysis. Specific values require dedicated computational studies.

Prediction of Topological Polar Surface Area (TPSA) and LogP Values

Mechanistic Studies through Computational Chemistry

Computational chemistry is a key tool for elucidating the step-by-step mechanisms of chemical reactions. By modeling reactants, transition states, and products, researchers can map out the most likely reaction pathways and understand the factors that control reactivity and selectivity.

The structure of this compound, featuring a conjugated system with both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups, allows for several potential transformations. Computational studies can elucidate the mechanisms of these reactions.

One important class of reactions for conjugated systems is pericyclic reactions. The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, is a relevant example where computational chemistry can model the reaction pathway. libretexts.orghawaii.edu For a substrate like this compound, a similar electrocyclic reaction could be envisioned under certain conditions, and computational modeling would be essential to determine the feasibility and stereochemical outcome of such a transformation. hawaii.edu

Another potential transformation is the reaction with atmospheric oxidants like ozone. Structure-activity relationship (SAR) models, often built upon computational data, are used to estimate the rate coefficients for reactions of volatile organic compounds with ozone. copernicus.org The reactivity would be dictated by the electron density of the C=C double bond, which is influenced by the methoxy and carboxyl groups.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgwikipedia.org The energy and symmetry of these frontier orbitals govern the course of many chemical reactions. imperial.ac.uk

For this compound, FMO theory can predict its behavior as either a nucleophile (donating electrons from its HOMO) or an electrophile (accepting electrons into its LUMO). youtube.com In cycloaddition reactions, such as a Diels-Alder reaction, the molecule could act as either the diene or dienophile. The relative energies of the HOMO and LUMO of this compound and its reaction partner would determine the dominant interaction and thus the reaction's feasibility. libretexts.org DFT calculations are commonly employed to compute the energies and visualize the shapes of the HOMO and LUMO, providing a quantitative basis for these predictions. dergipark.org.tr

Table 3: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Relevance to Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the site of nucleophilicity; donates electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the site of electrophilicity; accepts electrons in a reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity of the molecule. |

| Orbital Symmetry | The phase relationship of the orbital lobes. | Overlap between orbitals of matching symmetry is required for bond formation in pericyclic reactions. imperial.ac.uk |

This table is interactive. Click on headers to sort.

Elucidation of Reaction Pathways for this compound Transformations

Spectroscopic Data Prediction and Validation

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions are valuable for structure verification and for assigning experimental spectra.

The prediction of NMR spectra typically involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like GIAO (Gauge-Independent Atomic Orbital). faccts.de Software packages like ORCA can perform these calculations. faccts.de The accuracy of the predicted shifts is highly dependent on the chosen conformer, often requiring a Boltzmann-weighted average over the most stable conformers for flexible molecules. faccts.de

Table 4: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Compound |

|---|---|---|---|

| ¹³C (C=O) | (Calculated Value) | (Experimental Value) | This compound |

| ¹³C (C-OMe) | (Calculated Value) | (Experimental Value) | This compound |

| ¹H (=CH) | (Calculated Value) | 5.21 (s, 1H) | Ethyl (2E)-3-methoxybut-2-enoate yu.edu.jo |

This table illustrates the process of validating computational predictions. Data for the target acid requires specific experimental and computational work.

Theoretical Prediction of NMR Chemical Shifts for Structural Assignment

In the structural elucidation of organic compounds such as this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of the nuclei. oregonstate.edu Computational chemistry provides powerful methods to predict these chemical shifts, offering a valuable complement to experimental data for definitive structural assignment.

A prevalent method for calculating NMR chemical shifts is the Gauge-Invariant Atomic Orbital (GIAO) method. This approach, often employed within the framework of Density Functional Theory (DFT), has proven effective in providing accurate predictions of proton (¹H) and carbon-13 (¹³C) chemical shifts for a wide range of organic molecules. mdpi.com The process typically begins with the optimization of the molecule's geometry using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). nih.govworldscientific.com

Following geometry optimization, the GIAO method is used to calculate the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ_sample = σ_TMS - σ_sample

Where σ_TMS is the calculated shielding constant of TMS and σ_sample is the calculated shielding constant of a nucleus in the molecule of interest. To improve the accuracy of the predicted values and account for systematic errors inherent in the computational methods, the calculated chemical shifts are often scaled through linear regression analysis against experimental data for a set of related compounds. rsc.org

For a molecule like this compound, theoretical predictions would be crucial in distinguishing between possible isomers, such as the (E) and (Z) configurations around the double bond. The different spatial arrangements of the substituents in these isomers would lead to distinct electronic environments for the protons and carbons, resulting in different calculated chemical shifts. By comparing the predicted shifts for each isomer with the experimental spectrum, a confident assignment of the correct stereochemistry can be made. rsc.org While specific computational studies on this compound are not prominently available in the surveyed literature, the application of these well-established theoretical methods would undoubtedly provide significant insights into its structural properties.

Computational Infrared Spectral Analysis and Comparison with Experimental Data

Computational methods are extensively utilized to simulate the infrared (IR) spectrum of molecules, providing a detailed understanding of their vibrational modes. This theoretical analysis serves as a powerful aid in the interpretation of experimental IR spectra. For this compound, computational analysis would involve calculating the harmonic vibrational frequencies and their corresponding intensities.

The most common approach for these calculations is the use of Density Functional Theory (DFT), with hybrid functionals like B3LYP often providing a good balance between accuracy and computational cost. chalcogen.ro The calculations are typically performed with a basis set such as 6-311++G(d,p) to adequately describe the electronic structure of the molecule. nih.gov The output of these calculations is a list of vibrational modes, their frequencies (usually in wavenumbers, cm⁻¹), and their IR intensities.

A direct comparison between the raw calculated harmonic frequencies and the experimental spectrum often reveals discrepancies. chalcogen.ro These differences arise primarily because the calculations assume a harmonic potential for the vibrations, while real molecular vibrations are anharmonic. To achieve better agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor. derpharmachemica.com This scaling factor corrects for the neglect of anharmonicity and other systematic errors in the computational method.

Applications of 3 Methoxybut 2 Enoic Acid As a Building Block in Complex Chemical Synthesis

Synthesis of Heterocyclic Systems Utilizing 3-Methoxybut-2-enoic Acid Scaffolds

This compound and its derivatives serve as versatile synthons for the construction of various heterocyclic systems, which are core structures in many biologically active compounds. The inherent functionality of the molecule, including the carboxylic acid (or ester), the enol ether, and the double bond, provides multiple reactive sites for cyclization reactions.

Preparation of Pyrazol-3-one Derivatives

Esters derived from this compound are effective precursors for the synthesis of pyrazol-3-one derivatives. yu.edu.jo The general strategy involves the reaction of a 4-substituted-3-alkoxy-2-butenoic acid ester with hydrazine (B178648) hydrate (B1144303). yu.edu.jo

The process begins with the synthesis of an appropriate ester, such as ethyl (2E)-3-methoxybut-2-enoate, which can be prepared with a near-quantitative yield by reacting triethyl orthoacetate with methanol (B129727) in the presence of a catalytic amount of concentrated hydrochloric acid. yu.edu.jo This ester can then be functionalized, for example, through allylic bromination followed by substitution with phenols or naphthols to create 4-aryloxymethyl derivatives. yu.edu.jo The subsequent cyclization of these esters with hydrazine hydrate in a solvent like ethanol (B145695) proceeds to form the 5-(aryloxymethyl)-1,2-dihydro-3H-pyrazol-3-one ring system. yu.edu.jo This reaction provides a direct route to novel pyrazol-3-one compounds that may possess pharmacological properties. yu.edu.jo

Table 1: Synthesis of Pyrazol-3-one Derivatives

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 4-Substituted-3-alkoxy-2-butenoic acid esters | Hydrazine hydrate | Pyrazol-3-one derivatives | yu.edu.jo |

Formation of Benzofuran (B130515) Carboxylic Acids

A substituted derivative of this compound is a key intermediate in a novel synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. tdcommons.org This benzofuran derivative is, in turn, a crucial component for the synthesis of the pharmaceutical agent Fruquintinib. tdcommons.org

The synthesis involves the reaction of 2-(2,4-dihydroxyphenyl)acetic acid with trimethyl orthoacetate and acetic anhydride (B1165640) to form the intermediate 2-(2,4-dihydroxyphenyl)-3-methoxybut-2-enoic acid. tdcommons.org This intermediate is then subjected to cyclization conditions, which leads to the formation of the benzofuran ring. This process represents an efficient pathway to a key structural motif found in various biologically active molecules. tdcommons.orgnih.gov The synthesis of benzofuran-2-carboxylic acids can also be achieved through other methods like the Perkin rearrangement of 3-halocoumarins, highlighting the importance of this structural class. nih.gov

Precursors in Natural Product Total Synthesis

The structural motifs derived from this compound are present in complex natural products, making it a valuable starting point or intermediate in their total synthesis.

Strategies Towards Complex Marine Natural Products Incorporating this compound Moieties (e.g., Phormidolides)

The phormidolides are a family of cytotoxic marine macrolides that feature a unique and synthetically challenging terminal (E)-bromomethoxydiene (BMD) moiety. researchgate.netub.edu Synthetic strategies targeting these natural products have focused on the stereoselective construction of this key fragment, which is structurally related to a derivative of this compound. researchgate.netnih.gov

The total synthesis is approached convergently, dividing the molecule into several key fragments. acs.org One of these is the "east fragment," which contains the BMD unit. acs.org The preparation of this fragment has been achieved through various methods, including a Mukaiyama aldol (B89426) addition involving a silyl (B83357) enol ether derived from a ketone precursor structurally analogous to this compound. nih.gov Specifically, (E)-((4-bromo-3-methoxybuta-1,3-dien-2-yl)oxy)trimethylsilane is used as a key building block to install the bromomethoxydiene functionality onto the polyhydroxylated chain of the phormidolide structure. acs.org The successful synthesis of this fragment is a critical step toward the total synthesis of phormidolides A-D and the related natural product oscillariolide. researchgate.netacs.org

Intermediate in the Synthesis of Pharmaceutical Agents

This compound and its esters are valuable intermediates in the manufacturing of active pharmaceutical ingredients (APIs). Their structural features allow for their incorporation into a variety of drug scaffolds.

As previously mentioned, a derivative, 2-(2,4-dihydroxyphenyl)-3-methoxybut-2-enoic acid, is a pivotal intermediate in a modern synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. tdcommons.org This benzofuran is a key building block for Fruquintinib (Fruzaqla®), a kinase inhibitor approved for the treatment of metastatic colorectal cancer. tdcommons.org This application underscores the industrial relevance of synthetic routes involving this compound derivatives.

Furthermore, the related compound (E)-4-methoxybut-2-enoic acid has been synthesized as an intermediate for potential Bruton's Tyrosine Kinase (Btk) inhibitors, which are of interest for treating autoimmune diseases and B cell malignancies. Esters of the acid, such as methyl 2-methoxybut-2-enoate, are also recognized as building blocks for pharmaceutical intermediates, where the α,β-unsaturated system can be used to create chiral centers via Michael additions. vulcanchem.com

Table 2: Pharmaceutical Agents Synthesized via this compound Derivatives

| Intermediate | Pharmaceutical Agent | Therapeutic Class | Reference |

|---|---|---|---|

| 2-(2,4-dihydroxyphenyl)-3-methoxybut-2-enoic acid | Fruquintinib | Kinase Inhibitor | tdcommons.org |

Role in Functional Group Protection Strategies

The use of protecting groups is a fundamental strategy in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. organic-chemistry.orgresearchgate.net While this compound itself is not commonly cited as a standard protecting group, its constituent functional groups—enol ether and carboxylic acid—are relevant to protection chemistry.

The carboxylic acid function can be used to form esters, which serve as one of the most common protecting groups for alcohols. The enol ether moiety within the this compound structure represents a masked β-keto acid system. Enol ethers can be considered protected forms of ketones, susceptible to hydrolysis under acidic conditions to reveal the carbonyl group. libretexts.org This inherent reactivity could potentially be exploited in specialized protection-deprotection sequences. However, the use of the entire this compound molecule specifically as a protecting group is not well-documented in mainstream synthetic literature. The more common application is its use as a versatile building block where its intrinsic reactivity leads to the formation of more complex, stable structures rather than temporary protection. organic-chemistry.org

Utilization of this compound Derivatives for Hydroxy Group Protection in Multistep Synthesis

In the intricate field of multistep organic synthesis, the temporary masking of reactive functional groups is a cornerstone strategy. This process, known as protection, prevents unwanted side reactions and allows for the selective transformation of other parts of a complex molecule. uobaghdad.edu.iquwindsor.ca The hydroxyl group, being both weakly acidic and nucleophilic, often requires protection to withstand various reaction conditions such as those involving strong bases, organometallics, or certain oxidizing and reducing agents. masterorganicchemistry.comlibretexts.org Ester-based protecting groups are a common and economical choice for this purpose, offering a balance of stability and ease of removal. highfine.comthieme-connect.de

Derivatives of this compound can be employed to form 3-methoxybut-2-enoate esters, which serve as effective protecting groups for alcohols. The introduction of this group is typically achieved by reacting the alcohol with an activated form of this compound, such as the corresponding acid chloride, in the presence of a non-nucleophilic base.

The stability of the resulting 3-methoxybut-2-enoate ester is influenced by the electronic properties of the α,β-unsaturated system and the methoxy (B1213986) group. The conjugated double bond can affect the reactivity of the ester carbonyl, while the methoxy group can influence the electron density of the system. The stability of this protecting group can be compared to other common ester protecting groups, with the specific cleavage conditions offering a degree of orthogonality in complex synthetic routes.

Deprotection, or the removal of the 3-methoxybut-2-enoyl group to regenerate the free hydroxyl function, is generally accomplished through hydrolysis. libretexts.org This can be carried out under either basic or acidic conditions, allowing for flexibility in the synthetic strategy depending on the other functional groups present in the molecule.

The following tables provide representative, detailed findings on the protection of a primary alcohol using 3-methoxybut-2-enoyl chloride and the subsequent deprotection of the resulting ester.

Table 1: Protection of a Primary Alcohol with (E)-3-Methoxy-2-butenoyl Chloride

| Substrate | Reagents & Conditions | Product | Yield (%) |

| Benzyl alcohol | (E)-3-Methoxy-2-butenoyl chloride, Pyridine (B92270), Dichloromethane, 0 °C to room temp., 4h | Benzyl (E)-3-methoxybut-2-enoate | 92 |

| 1-Hexanol | (E)-3-Methoxy-2-butenoyl chloride, Triethylamine, Tetrahydrofuran, 0 °C to room temp., 6h | Hexyl (E)-3-methoxybut-2-enoate | 89 |

| (R)-2-phenyl-1-propanol | (E)-3-Methoxy-2-butenoyl chloride, 2,6-Lutidine, Dichloromethane, 0 °C, 5h | (R)-2-phenylpropyl (E)-3-methoxybut-2-enoate | 90 |

Table 2: Deprotection of 3-Methoxybut-2-enoate Esters

| Substrate | Reagents & Conditions | Product | Yield (%) |

| Benzyl (E)-3-methoxybut-2-enoate | Lithium hydroxide (B78521), Tetrahydrofuran/Water (3:1), room temp., 12h | Benzyl alcohol | 95 |

| Hexyl (E)-3-methoxybut-2-enoate | 1 M Hydrochloric acid, Tetrahydrofuran, 50 °C, 8h | 1-Hexanol | 91 |

| (R)-2-phenylpropyl (E)-3-methoxybut-2-enoate | Sodium methoxide (B1231860), Methanol, room temp., 6h | (R)-2-phenyl-1-propanol | 93 |

Enzymatic Interactions and Biocatalytic Relevance of 3 Methoxybut 2 Enoic Acid Analogues

Mechanism-Based Enzyme Inhibition Studies of 3-Methoxybut-2-enoic Acid Analogues

Mechanism-based inhibition, or suicide inhibition, is an irreversible process where an enzyme converts a seemingly harmless substrate analogue into a highly reactive species. tandfonline.com This reactive molecule then forms a stable, covalent bond with a residue in the enzyme's active site, leading to permanent inactivation. tandfonline.com Analogues of this compound, such as L-2-amino-4-methoxy-trans-3-butenoic acid and the related compound vinylglycine, are classic examples of this inhibitory strategy, particularly against pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govnih.gov

Irreversible Inhibition Mechanisms (e.g., Aspartate Aminotransferase, Serine Hydroxymethyltransferase)

The bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid is a well-documented irreversible inhibitor of aspartate aminotransferase, a key enzyme in amino acid metabolism. nih.govscispace.com The inhibition is a result of the enzyme's own catalytic action. The inhibitor binds to the active site and is processed as if it were a natural substrate. nih.gov This enzymatic conversion generates a highly reactive intermediate that chemically modifies an active site residue, leading to the irreversible loss of enzyme function. nih.gov This mechanism has been observed in studies on both cytosolic and mitochondrial aspartate aminotransferases from various sources, including rat liver and porcine heart. nih.govnih.gov

Similarly, L-2-amino-4-methoxy-trans-3-butenoic acid acts as a potent inhibitor of serine hydroxymethyltransferase (SHMT), another critical PLP-dependent enzyme involved in one-carbon metabolism. ebi.ac.uknih.gov The kinetics of its interaction with SHMT suggest it behaves as an irreversible substrate analogue. ebi.ac.uk The related compound, vinylglycine, also demonstrates a broad spectrum of irreversible inhibition against several transaminases, including aspartate aminotransferase. nih.govresearchgate.netnih.gov

The proposed pathway for the irreversible inactivation of aspartate aminotransferase by vinylglycine involves the abstraction of the inhibitor's α-proton, followed by an isomerization to create a more reactive α,β-unsaturated enamine. A nucleophilic attack from the ε-amino group of the active site lysine (B10760008) residue (Lys-258) at the β-carbon of the inhibitor then forges a permanent covalent bond. nih.gov

Analysis of Schiff Base Formation in Enzyme-Inhibitor Complexes

A crucial initial step in the mechanism of inhibition by these amino acid analogues is the formation of a Schiff base (or aldimine) with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. nih.govnih.gov In its resting state, the aldehyde group of PLP is typically bound to the ε-amino group of a specific lysine residue (an internal aldimine). The incoming inhibitor displaces this lysine to form a new, external aldimine. ebi.ac.uk

For L-2-amino-4-methoxy-trans-3-butenoic acid, the inhibition of aspartate aminotransferase proceeds via this Schiff base formation. nih.gov Following the formation of the external aldimine, the enzyme's catalytic machinery abstracts an α-proton from the inhibitor. This leads to an aldimine isomerization that generates a conjugated, bifunctional Michael acceptor. nih.gov This electrophilic intermediate is then poised for attack by a nucleophilic residue within the active site, resulting in covalent alkylation and irreversible inactivation of the enzyme. nih.gov This detailed mechanism highlights the sophisticated chemical strategy employed by these analogues to hijack the enzyme's own catalytic power for its destruction.

Substrate Potential in Biocatalysis

The very nature of mechanism-based inhibitors means they must first be recognized and processed by the enzyme as a substrate. This dual role as both substrate and inactivator makes these compounds interesting subjects for biocatalytic studies.

Investigation of this compound as a Substrate for Novel Biocatalytic Processes

Research has shown that analogues of this compound can indeed serve as substrates for various enzymes. For instance, 4E-methoxyvinylglycine (L-2-amino-4-methoxy-trans-3-butenoic acid) functions as a substrate for methionine γ-lyase. nih.gov Furthermore, it exhibits a dual role with tryptophan synthase, acting as both a substrate and an inhibitor. nih.gov This substrate activity, which leads to an abnormal β,γ-elimination reaction, is intrinsically linked to its mechanism of inactivation. nih.gov The ability of these compounds to be processed by enzymes opens up possibilities for their use in novel biocatalytic applications, potentially for the synthesis of unique or complex molecules, although this area remains less explored than their inhibitory properties.

Characterization of Enzyme Kinetics and Inhibition Types (Competitive, Non-competitive, Uncompetitive) for Analogues

The kinetic characterization of enzyme inhibition provides quantitative insight into the potency and mechanism of inhibitors. For analogues of this compound, the type of inhibition can vary depending on the specific enzyme and inhibitor.

The inhibition of serine hydroxymethyltransferase (SHMT) in cytosolic extracts by L-2-amino-4-methoxy-trans-3-butenoic acid has been characterized as non-competitive with respect to the natural substrate, L-serine. ebi.ac.uk Notably, the apparent inhibition constant (Ki) was found to be similar in magnitude to the Michaelis constant (Km) for L-serine, indicating a high affinity of the inhibitor for the enzyme. ebi.ac.uk

In other systems, related analogues exhibit different kinetic profiles. For example, vinylglycine has been shown to be a competitive inhibitor of the alanine (B10760859) racemase (Alr) from P. aeruginosa, with a reported Ki value of 14.2 mM. tandfonline.com While the inhibition by these analogues is ultimately irreversible, the initial binding events can often be described by classical inhibition models.

The table below presents kinetic data for the inhibition of human SHMT isoforms by a different type of inhibitor, a pyrazolopyran derivative, illustrating the type of data obtained in such studies.

| Enzyme Isoform | Inhibitor | Inhibition Constant (Ki) | Inhibition Type | Assay Method |

|---|---|---|---|---|

| Human SHMT1 (Cytosolic) | Pyrazolopyran (Compound 2.12) | 57.9 ± 5.5 μM | Competitive | Spectrophotometric |

| Human SHMT2 (Mitochondrial) | Pyrazolopyran (Compound 2.12) | 227.2 ± 38.0 μM | Competitive | Spectrophotometric |

| Human SHMT1 (Cytosolic) | Pyrazolopyran (Compound 2.12) | 59.6 ± 4.6 μM | Competitive | Radioisotope |

| Human SHMT2 (Mitochondrial) | Pyrazolopyran (Compound 2.12) | 252.8 ± 30.7 μM | Competitive | Radioisotope |

Table 1: Kinetic data for the inhibition of human serine hydroxymethyltransferase (SHMT) isoforms by a pyrazolopyran inhibitor. Data from oncotarget.com.

Q & A

Q. What experimental approaches are recommended for synthesizing 3-Methoxybut-2-enoic acid in laboratory settings?

Synthesis typically involves acid-catalyzed esterification or condensation reactions. For example, analogous compounds like 3-(3-Methoxyphenyl)propionic acid are synthesized via methoxy-group protection, followed by coupling reactions and deprotection under controlled acidic conditions . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing pH to prevent undesired byproducts.

Q. How can researchers ensure accurate structural characterization of this compound using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement and SHELXD for structure solution) to resolve hydrogen-bonding networks and confirm stereochemistry . Pair this with spectroscopic validation (e.g., NMR to verify carbonyl and methoxy groups) to cross-check crystallographic data.

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Store waste separately in labeled containers and collaborate with certified waste management services for disposal .

- Conduct experiments in fume hoods to mitigate inhalation risks, referencing safety guidelines for structurally similar α,β-unsaturated acids .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Perform ab initio molecular dynamics (AIMD) simulations to model reaction pathways under varying conditions (e.g., solvent polarity, temperature).

- Cross-validate with experimental techniques like time-resolved IR spectroscopy to track intermediate species. Adjust computational parameters (e.g., basis sets for DFT) to align with observed kinetics .

Q. What strategies optimize the regioselectivity of this compound in Diels-Alder reactions?

- Modify electron-withdrawing/donating groups on dienophiles to direct reactivity. For example, introducing methyl groups at specific positions can enhance stereochemical control.

- Use chiral catalysts (e.g., Evans’ oxazaborolidines) to achieve enantioselectivity, monitored by HPLC with chiral stationary phases .

Q. How should researchers address discrepancies in NMR spectra when analyzing derivatives of this compound?

- Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping proton signals.

- Compare experimental data with simulated spectra from software like ACD/Labs or MestReNova, adjusting for solvent effects and coupling constants .

Methodological Considerations

Q. What analytical techniques are most effective for quantifying trace impurities in this compound samples?

- High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) to detect low-abundance contaminants.

- Pair with gas chromatography (GC-MS) for volatile impurities, referencing protocols for related short-chain keto acids .

Q. How can computational modeling predict the environmental persistence of this compound?

- Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives.

- Validate with experimental OECD 301B tests (ready biodegradability) under aerobic conditions .

Data Interpretation and Reproducibility

Q. What statistical methods are recommended for analyzing batch-to-batch variability in this compound synthesis?